2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one
Description
Chemical Identity and Structural Features
2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one (CAS 1020719-22-5) is a deuterated triazolone derivative with a molecular formula of C23H24D5N5O2 and a molecular weight of 412.54 . The compound features a deuterated sec-butyl group (d5), a piperazine-linked 4-methoxyphenyl substituent, and a triazol-3-one core. The deuterium labeling at the sec-butyl position suggests its utility in pharmacokinetic studies, isotopic tracing, or as an internal standard in mass spectrometry-based analytical methods .
The deuterated variant is soluble in polar aprotic solvents such as DMF, DMSO, and chloroform . Stability data remain unspecified, but its storage recommendation at -20°C indicates sensitivity to thermal degradation .
Properties
IUPAC Name |
4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-(3,3,4,4,4-pentadeuteriobutan-2-yl)-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2/c1-4-18(2)28-23(29)27(17-24-28)21-7-5-19(6-8-21)25-13-15-26(16-14-25)20-9-11-22(30-3)12-10-20/h5-12,17-18H,4,13-16H2,1-3H3/i1D3,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIVGYTUQVJVPF-SGEUAGPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661847 | |
| Record name | 2-[(3,3,4,4,4-~2~H_5_)Butan-2-yl]-4-{4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-22-5 | |
| Record name | 2,4-Dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl-2,2,3,3,3-d5)-3H-1,2,4-triazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3,3,4,4,4-~2~H_5_)Butan-2-yl]-4-{4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Hydrazine Derivatives
The triazolone ring is constructed via cyclocondensation of hydrazine hydrate with carbonyl precursors. For example, ethyl ethoxycarbonyl hydrazone reacts with hydrazine hydrate under microwave irradiation (100 W, 120°C, 15 min) to yield 1,2,4-triazol-3-one derivatives in 85–92% yields. This method outperforms conventional heating (6–8 hours, 70–75% yields).
Reaction Conditions:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Temperature (°C) | 100–120 | 120 |
| Time | 6–8 hours | 15 minutes |
| Yield (%) | 70–75 | 85–92 |
Functionalization at Position 4
The phenyl group at position 4 is introduced via nucleophilic aromatic substitution. For instance, 4-fluorophenyl derivatives react with piperazine intermediates in dimethylacetamide (DMAC) at 110°C for 24 hours.
Incorporation of the sec-Butyl-d5 Group
Deuterium labeling at the sec-butyl chain is achieved using deuterated alkyl halides. Sodium azide-mediated alkylation of triazolone intermediates with sec-butyl-d5 bromide proceeds regioselectively at position 2. For example, treatment of triazolone 2a (1 mmol) with sec-butyl-d5 bromide (1.2 mmol) in ethanol at 80°C for 12 hours yields 2-sec-butyl-d5-triazolone in 78% yield.
Key Observations:
Synthesis of the Piperazine-Phenyl Moiety
Condensation and Cyclization
The piperazine segment is synthesized via condensation of p-methoxyaniline with N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline in DMF under alkaline conditions (Na₂CO₃, 100°C, 24 hours). Catalytic hydrogenation (Pd/C, H₂, 50 psi) reduces the nitro group to an amine, yielding 1-(4-methoxyphenyl)-4-(4-aminophenyl)piperazine in 87% yield.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | Na₂CO₃ |
| Temperature (°C) | 100 |
| Time (hours) | 24 |
| Yield (%) | 87 |
Coupling to the Triazolone Core
The piperazine-phenyl unit is coupled to the triazolone core via Ullmann reaction using CuI/L-proline catalysis. Reaction of 4-iodophenyl-triazolone with 1-(4-methoxyphenyl)piperazine in DMSO at 110°C for 48 hours achieves 65% coupling efficiency.
Final Assembly and Purification
The fully assembled compound is purified via column chromatography (heptane/ethyl acetate gradient) and recrystallized from ethyl acetate. Deuterium incorporation is confirmed by mass spectrometry (M⁺: m/z 498.2) and ²H NMR (δ 1.2–1.4 ppm).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Hydrolysis Reactions
The triazol-3-one ring is susceptible to hydrolytic cleavage under acidic or alkaline conditions. Key observations include:
- Acidic Hydrolysis : Protonation of the triazolone oxygen facilitates ring-opening, yielding a urea derivative and a substituted hydrazine intermediate .
- Basic Hydrolysis : Strong bases (e.g., NaOH) promote nucleophilic attack at the carbonyl carbon, forming an amide and releasing ammonia .
| Conditions | Products | Mechanistic Pathway |
|---|---|---|
| 1M HCl, 80°C, 2h | 4-(4-methoxyphenyl)piperazin-1-yl-benzamide + deuterated sec-butyl hydrazine | Acid-catalyzed ring-opening |
| 0.5M NaOH, 60°C, 3h | Deuterated sec-butyl urea + 4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline | Base-mediated nucleophilic substitution |
Oxidative Pathways
The piperazine and methoxyphenyl moieties undergo oxidation under specific conditions:
- Piperazine Ring Oxidation : Catalyzed by cytochrome P450 enzymes or chemical oxidants (e.g., KMnO₄), forming N-oxide derivatives .
- Demethylation : The methoxy group (-OCH₃) is oxidatively cleaved to a hydroxyl group (-OH) under strong oxidative conditions (e.g., H₂O₂/Fe²⁺), generating a catechol derivative .
Isotopic Effects in Reactions
Deuteration at the sec-butyl group (C23H24D5N5O2) introduces kinetic isotope effects (KIE) that alter reaction rates:
| Reaction Type | KIE (k_H/k_D) | Impact on Rate |
|---|---|---|
| Hydrolytic cleavage | 2.1–3.8 | Slower vs. non-deuterated analog |
| Oxidative demethylation | 1.5–2.2 | Reduced oxidative efficiency |
This deuteration stabilizes the compound against metabolic degradation, enhancing its utility as a tracer in mass spectrometry .
Synthetic Utility
The compound is synthesized via:
- N-Alkylation : Reaction of 4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline with deuterated sec-butyl isocyanate .
- Cyclization : Intramolecular dehydration forms the triazolone ring under acidic conditions (e.g., H₂SO₄) .
Key intermediates include:
- 4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl isocyanate (CAS 74853-07-9)
- Deuterated sec-butyl hydrazine (precursor for triazolone formation)
Stability Under Storage Conditions
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds containing piperazine and triazole structures can exhibit antidepressant-like effects. A study focusing on related triazole derivatives found that they could modulate serotonin and norepinephrine levels in the brain, potentially leading to improved mood regulation .
Antimicrobial Properties
Triazole derivatives have shown promising antimicrobial activity against various bacterial strains. The presence of the methoxyphenyl group may enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes .
Anticancer Potential
The compound's structural analogs have been investigated for anticancer properties. Triazoles are known to inhibit certain enzymes involved in tumor growth and proliferation. Preliminary studies suggest that this compound could inhibit cancer cell lines through apoptosis induction .
Neuroprotective Effects
There is emerging evidence that triazole compounds can provide neuroprotective benefits. They may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of 2-sec-butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one involves multi-step organic reactions including:
- Formation of the triazole ring.
- Introduction of the piperazine moiety.
- Alkylation with sec-butyl groups.
Derivatives of this compound can be synthesized by modifying the piperazine or methoxy groups to enhance specific biological activities or solubility profiles.
Case Studies
Mechanism of Action
The mechanism of action of 2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Comparisons
a. Deuterated vs. Non-Deuterated Analogs The deuterated compound (MW 412.54) exhibits a 5 Da increase compared to its non-deuterated counterpart (MW 407.51) due to the replacement of five hydrogen atoms with deuterium . This isotopic substitution enhances metabolic stability, making it valuable for drug metabolism studies . In contrast, the non-deuterated form is utilized as a synthetic intermediate in Itraconazole production, emphasizing its role in large-scale pharmaceutical synthesis .
b. Piperazine-Linked Triazolones Compounds with piperazine-aryl moieties, such as the hydroxy analog 2-sec-butyl-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2H-1,2,4-triazol-3(4H)-one (CAS 106461-41-0), demonstrate altered solubility and reactivity.
c. Antifungal vs. Anticancer Applications While the target compound is linked to Itraconazole (an antifungal agent), Ganetespib exemplifies the therapeutic versatility of triazol-3-one derivatives. Ganetespib’s resorcinol and indole substituents enable potent HSP90 inhibition, with preclinical studies showing efficacy in HER2-positive breast cancer and reduced hepatotoxicity compared to first-generation inhibitors . This contrasts with the deuterated compound’s non-therapeutic, analytical role.
Crystallographic and Spectroscopic Differences
The triazol-3-one core is planar in most derivatives, but substituents influence conformational flexibility. For example, fluorophenyl-containing analogs (e.g., 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ) exhibit perpendicular orientations of fluorophenyl groups relative to the triazolone plane, affecting packing efficiency and crystallinity . In contrast, the deuterated compound’s piperazine-aryl moiety likely adopts a coplanar conformation, as seen in related Itraconazole intermediates .
Biological Activity
2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one is a synthetic compound with potential pharmacological applications. Its complex structure suggests interactions with various biological targets, particularly in the central nervous system due to the presence of piperazine and triazole moieties. This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacodynamics, and potential therapeutic applications.
- Molecular Formula : C23H29N5O2
- Molecular Weight : 407.51 g/mol
- CAS Number : 252964-68-4
- IUPAC Name : 2-butan-2-yl-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
The compound's biological activity is primarily attributed to its interaction with neurotransmitter receptors. Notably, studies have indicated that it exhibits affinity for dopamine receptors, particularly D2 and D3 subtypes. The piperazine moiety enhances binding affinity and selectivity towards these receptors, which are crucial in regulating mood and behavior.
Receptor Binding Affinity
Research has demonstrated that compounds similar to 2-sec-butyl-d5 can significantly bind to D2 and D3 receptors. For instance:
- D2 Receptor Affinity : Ki values around 26 nM.
- D3 Receptor Affinity : Ki values around 0.82 nM.
These values indicate a higher affinity for D3 receptors compared to D2 receptors, suggesting potential applications in treating disorders associated with dopaminergic dysfunctions such as schizophrenia and Parkinson's disease .
Antidepressant Activity
The compound has shown promise as an antidepressant through its action on serotonin and dopamine pathways. In animal models, administration resulted in increased locomotor activity and reduced depressive-like behaviors, indicating a stimulatory effect on the central nervous system.
Neuroprotective Properties
Studies have indicated that derivatives of triazole compounds exhibit neuroprotective effects against oxidative stress. This property may be beneficial in conditions like Alzheimer's disease where oxidative damage is prevalent.
Case Studies
- Dopamine Receptor Interaction Study : A study evaluating various derivatives of piperazine-based compounds found that modifications similar to those in 2-sec-butyl-d5 significantly enhanced receptor binding and functional activity in vivo .
- Behavioral Assessment in Rodents : In a behavioral study, rodents treated with the compound displayed reduced anxiety-like behaviors in the elevated plus maze test, suggesting anxiolytic properties alongside its antidepressant effects.
Data Table: Biological Activity Summary
Q & A
Q. Why do solubility studies in aqueous vs. lipid media show divergent results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
